3-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine
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Overview
Description
3-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine is a complex organic compound that features a pyridazine ring substituted with a piperidine moiety linked through an ether bond to a sulfonyl group attached to a chlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine typically involves multiple steps, starting with the preparation of the piperidine and pyridazine intermediates. One common method involves the nucleophilic substitution reaction between 3-chlorophenylsulfonyl chloride and piperidine, followed by the coupling of the resulting intermediate with a pyridazine derivative under basic conditions. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted chlorophenyl compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
3-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to interact with cell membranes and other biological macromolecules, influencing various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-((1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine
- 3-((1-((3-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine
- 3-((1-((3-Methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine
Uniqueness
3-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine is unique due to the specific positioning of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the chlorophenyl group enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[1-(3-chlorophenyl)sulfonylpiperidin-4-yl]oxypyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c16-12-3-1-4-14(11-12)23(20,21)19-9-6-13(7-10-19)22-15-5-2-8-17-18-15/h1-5,8,11,13H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYKLMOEURVEDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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